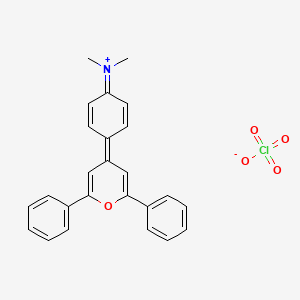

![molecular formula C11H17N3 B1313967 3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine] CAS No. 18096-45-2](/img/structure/B1313967.png)

3',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine]

Übersicht

Beschreibung

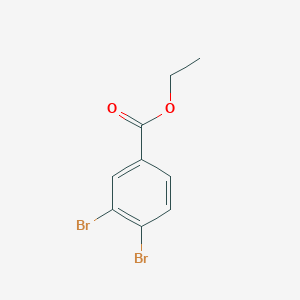

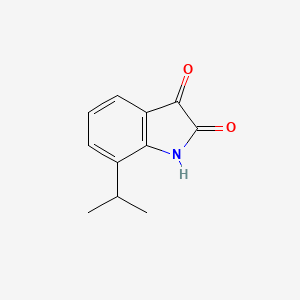

“3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]” is a chemical compound . The IUPAC name for this compound is 2-ethyl-3’,5’,6’,7’-tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] .

Molecular Structure Analysis

The molecular structure of “3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]” is characterized by a spiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] core . The InChI code for this compound is 1S/C11H17N3/c1-2-5-11(6-3-1)10-9(4-7-14-11)12-8-13-10/h8,14H,1-7H2,(H,12,13) .Chemical Reactions Analysis

The specific chemical reactions involving “3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]” are not detailed in the available resources .Physical And Chemical Properties Analysis

The physical and chemical properties of “3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine]” include a molecular weight of 191.28 . The compound is solid at room temperature .Wissenschaftliche Forschungsanwendungen

Structural and Spectroscopic Analysis

An experimental and computational study was conducted on 1′,3′-Dihydrospiro[cyclohexane-1,2′-[2H]imidazo[4,5-b]pyridine], a closely related compound, to understand its molecular geometry, vibrational frequencies, and spectroscopic properties. Using Hartree Fock (HF) and Density Functional Theory (DFT) methods, the study detailed the molecule's optimized geometry and vibrational spectrum, recorded via Fourier Transform-Infrared (FT-IR). Additionally, the electronic properties such as HOMO-LUMO energies and the compound’s interaction with pBR322 plasmid DNA were explored, indicating its potential in antimicrobial activities through minimal inhibitory concentration method (MIC) (H. Vural, M. Kara, & Ö. İdil, 2016).

Hydrogen-Bonded Chains and Crystal Structures

Research on derivatives of the tetrahydrospiro[cyclohexane-imidazo[4,5-c]pyridine] framework revealed significant structural insights. The study on 3-tert-butyl-1-phenyl-7-(4-trifluoromethylbenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-spiro-1'-cyclohexane-2',6'-dione and its analog demonstrated the formation of hydrogen-bonded chains of rings in their crystal structures. These structures show how minor changes in substituents can significantly affect the molecular architecture, offering a base for further exploration of such compounds in material science or catalysis (Jorge Trilleras et al., 2008).

Synthesis and Molecular Behavior

Another study focused on the synthesis of spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives, analyzing their unique behavior in NMR spectra in deuteriochloroform. This research provided insights into the conformational changes of the cyclopentenone moiety, indicating the compound's potential application in analytical chemistry for understanding molecular dynamics and interactions (T. Abe et al., 2010).

Anticancer and Antidiabetic Applications

A study on dispirooxindoles based on 2-selenoxo-imidazolidin-4-ones explored their synthesis, cytotoxicity, and reactive oxygen species (ROS) generation ability. Selenium-containing dispiro indolinones showed considerable cytotoxicity against cancer cell lines, indicating their potential as anticancer agents. Some compounds increased the level of intracellular ROS, suggesting a mechanism that could be harnessed in therapeutic applications (V. Novotortsev et al., 2021).

Wirkmechanismus

Biochemical Pathways

The biochemical pathways affected by 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] are currently unknown . As research progresses, we may gain a better understanding of the downstream effects of this compound on various biochemical pathways.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] is currently unknown . Future research may provide insights into how factors such as temperature, pH, and the presence of other molecules affect the activity of this compound.

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzymes, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces, which contribute to the compound’s stability and reactivity in biochemical environments .

Cellular Effects

3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can modulate the activity of key signaling molecules, leading to altered cellular responses. Additionally, it has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzymes, affecting their catalytic activity. Furthermore, the compound can influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade over extended periods or under certain environmental stresses. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .

Dosage Effects in Animal Models

The effects of 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. Threshold effects have been observed, indicating that there is a critical dosage range within which the compound exerts its desired effects without causing harm .

Metabolic Pathways

3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and optimizing its use in research and therapeutic applications .

Transport and Distribution

The transport and distribution of 3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation in specific cellular compartments. Additionally, the compound’s physicochemical properties, such as solubility and lipophilicity, play a role in its transport and distribution dynamics .

Subcellular Localization

3’,5’,6’,7’-Tetrahydrospiro[cyclohexane-1,4’-imidazo[4,5-c]pyridine] exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence the compound’s activity and function, as it interacts with different biomolecules within these subcellular environments. Understanding its subcellular distribution is crucial for elucidating its mechanisms of action and optimizing its use in research .

Eigenschaften

IUPAC Name |

spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,1'-cyclohexane] | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3/c1-2-5-11(6-3-1)10-9(4-7-14-11)12-8-13-10/h8,14H,1-7H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKIAHMSAUTZOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)C3=C(CCN2)NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60496288 | |

| Record name | 1',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18096-45-2 | |

| Record name | 1',5',6',7'-Tetrahydrospiro[cyclohexane-1,4'-imidazo[4,5-c]pyridine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60496288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

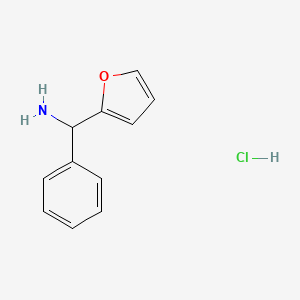

![4,5,6,7-Tetrahydropyrazolo[1,5-A]pyridin-2-OL](/img/structure/B1313905.png)

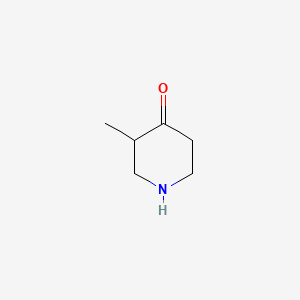

![2-Oxabicyclo[2.2.2]octan-3-one, 4-methyl-](/img/structure/B1313910.png)